Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt
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Overview
Description
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of a sequence of amino acids, each with specific stereochemistry, making it a complex and unique molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps like HPLC.
Chemical Reactions Analysis
Types of Reactions
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide.
Reduction: Reaction with reducing agents like DTT.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: DTT, neutral pH.
Substitution: Nucleophiles like amines or thiols, basic conditions.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine residues can lead to methionine sulfoxide.
Scientific Research Applications
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific amino acid sequence.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-xiThr(1)-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Val-(1): Another synthetic peptide with a different sequence and properties.
Glycyl-DL-valine: A simpler dipeptide used in biochemical studies.
Uniqueness
Ac-Sar-Gly-DL-Val-DL-xiIle-DL-xiThr-DL-Nva-DL-xiIle-DL-Arg-DL-Pro-NHEt is unique due to its specific sequence and stereochemistry, which confer distinct biological and chemical properties. Its complexity allows for targeted interactions in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C46H83N13O11 |
---|---|
Molecular Weight |
994.2 g/mol |
IUPAC Name |
1-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoylamino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50) |
InChI Key |
RIWLPSIAFBLILR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |
Origin of Product |
United States |
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